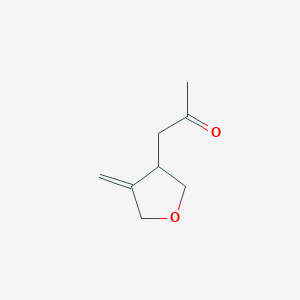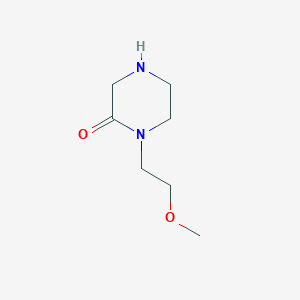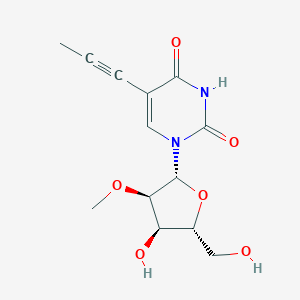![molecular formula C10H11NO4 B067591 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone CAS No. 161236-57-3](/img/structure/B67591.png)
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone (HAE-Q) is a synthetic compound that has been widely used in scientific research for its unique chemical and biological properties. This molecule is a derivative of vitamin K, which is an essential nutrient for blood clotting and bone health. HAE-Q has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
The mechanism of action of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is not fully understood. However, it is believed that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone exerts its biological effects by modulating the redox state of cells. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can act as an electron acceptor or donor, depending on the cellular environment. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can also activate or inhibit various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can induce apoptosis, inhibit angiogenesis, and reduce oxidative stress and inflammation. In vivo studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can reduce tumor growth, protect against cardiovascular diseases, and improve cognitive function.
实验室实验的优点和局限性
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is also relatively inexpensive compared to other synthetic compounds. However, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone also has a short half-life in vivo, which can limit its therapeutic efficacy.
未来方向
There are several future directions for 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone research. One direction is to develop more efficient synthesis methods to improve the yield and purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in vivo to optimize its therapeutic efficacy. Additionally, more studies are needed to elucidate the molecular mechanisms of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone action and to identify its potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in humans.
合成方法
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is synthesized by the condensation of 2-acetamidoethyl-1,4-benzoquinone with hydroquinone in the presence of a catalyst. The reaction yields 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone as a yellowish powder with a melting point of 180-182°C. The purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
科学研究应用
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In neurological research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to improve cognitive function and protect against neurodegeneration.
属性
CAS 编号 |
161236-57-3 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC 名称 |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
InChI 键 |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
规范 SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
同义词 |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)







